3-Bromo-6-methoxy-2,5-dimethylaniline
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Overview
Description
3-Bromo-6-methoxy-2,5-dimethylaniline is an organic compound with the molecular formula C9H12BrNO It is a derivative of aniline, characterized by the presence of bromine, methoxy, and dimethyl groups on the benzene ring
Mechanism of Action
Target of Action
It is known to be a key intermediate in the synthesis of the coenzyme qn family . Coenzyme Qn plays a crucial role in the electron transport chain of mitochondria and bacterial respiratory systems .
Mode of Action
It is known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound interacts with a metal catalyst, such as palladium, to form new carbon-carbon bonds .
Biochemical Pathways
The compound is involved in the biochemical pathway of the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds, including the Coenzyme Qn family . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Pharmacokinetics
Its lipophilicity and water solubility, which can impact its bioavailability, are important factors to consider .
Result of Action
As a result of its action in the Suzuki–Miyaura cross-coupling reaction, 5-Bromo-2-methoxy-3,6-dimethylaniline contributes to the synthesis of the Coenzyme Qn family . These compounds are known to act as mobile mediators for electron transfer in the electron transport chain of mitochondria and bacterial respiratory systems .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-methoxy-3,6-dimethylaniline can be influenced by various environmental factors. These include the presence of a metal catalyst (such as palladium) and the conditions under which the Suzuki–Miyaura cross-coupling reaction takes place .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methoxy-2,5-dimethylaniline typically involves multiple steps:
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the benzene ring.
Industrial Production Methods: Industrial production methods for this compound may involve the alkylation of aniline with methanol in the presence of an acid catalyst . This process ensures the efficient production of the desired compound with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like sodium hydroxide and halogenating agents are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
3-Bromo-6-methoxy-2,5-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
3-Bromo-N,N-dimethylaniline: Similar in structure but lacks the methoxy group.
3-Bromoaniline: Lacks both the methoxy and dimethyl groups.
2-Bromo-N,N-dimethylaniline: Similar but with the bromine atom in a different position.
Uniqueness: 3-Bromo-6-methoxy-2,5-dimethylaniline is unique due to the combination of bromine, methoxy, and dimethyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-bromo-2-methoxy-3,6-dimethylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-5-4-7(10)6(2)8(11)9(5)12-3/h4H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBDBSPBLAQGKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)N)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1566430-16-7 |
Source
|
Record name | 3-bromo-6-methoxy-2,5-dimethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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